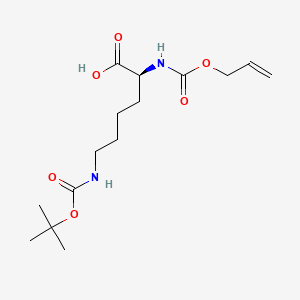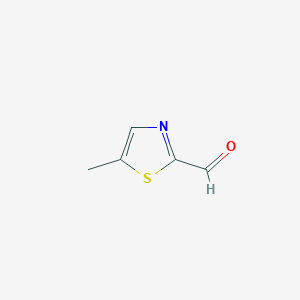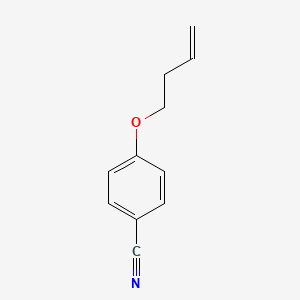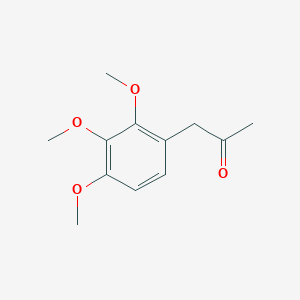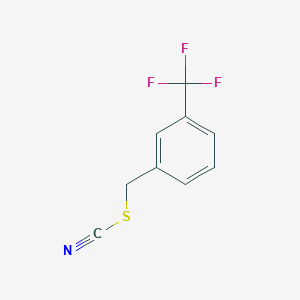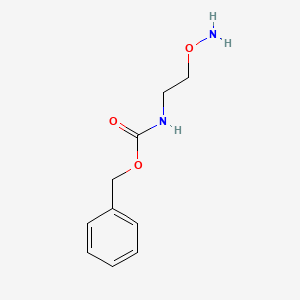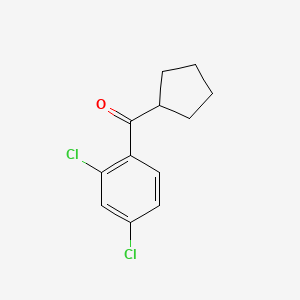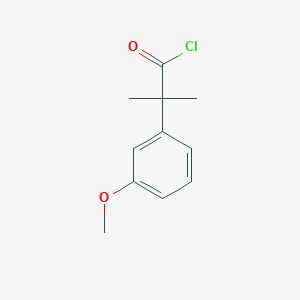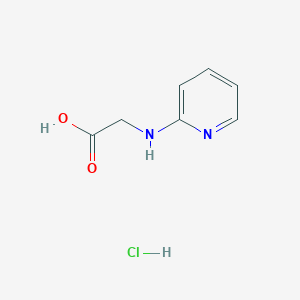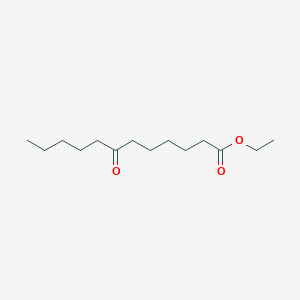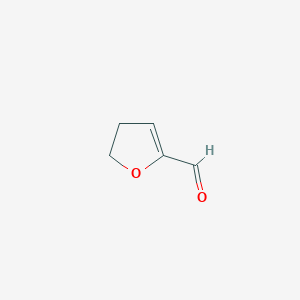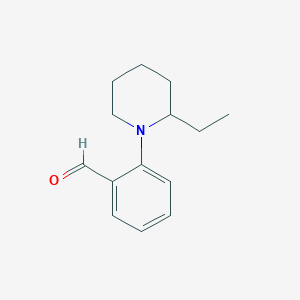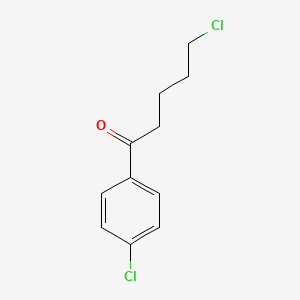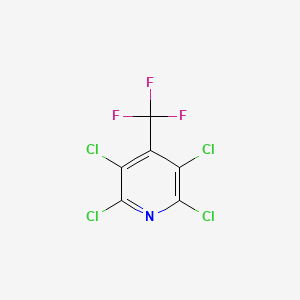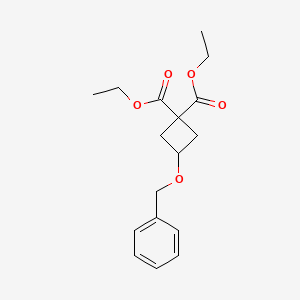
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Vue d'ensemble
Description
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C17H22O5 . It is used as a laboratory chemical and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate consists of 17 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms . The average mass is 306.354 Da and the monoisotopic mass is 306.146729 Da .Physical And Chemical Properties Analysis
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a colourless oil . The density is 1.05 g/mL at 20 °C . The boiling point is 104-105 °C at 12 mmHg .Applications De Recherche Scientifique
PET Tracer Synthesis
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is used in the synthesis of tumor-avid amino acids for positron emission tomography (PET) tracers. An example is the synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), which is beneficial for tumor delineation (Shoup & Goodman, 1999).
Nucleic Acid Research
It serves as a starting material in the synthesis of 3-thyminyl- and 3-adenylcyclobutane-1,1-dimethanol, further used to study their annealing behavior towards ribo- and deoxyribo-nucleic acids (Henlin, Rink, Spieser, & Baschang, 1992).
Organic Chemistry and Synthesis
It is integral in the AlCl3-catalyzed [3 + 2] cycloaddition reactions for the creation of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates, offering a pathway to explore new chemical structures with varying diastereoselectivities (Yang et al., 2011).
Chemical Synthesis and Analysis
This compound is utilized in various synthesis processes. For example, it is used in the preparation of cyclobutanecarboxylic acid and further in the synthesis of diethyl 1,1-cyclobutanedicarboxylate, demonstrating its versatility in organic synthesis (Mariella & Raube, 2003).
Photochemical Studies
In photochemical research, diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate plays a role in the study of photocycloadditions and photochemical dimerization, as seen in the dimerization of urocanate esters (D’Auria & Racioppi, 1998).
Medicinal Chemistry
It is used in the scale-up synthesis of cis-cyclobutane-1,3-Dicarboxylic acid derivatives, which are vital building blocks in the preparation of various biologically active compounds (Yamashita, Nishikawa, & Kawamoto, 2019).
Safety And Hazards
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
diethyl 3-phenylmethoxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-3-20-15(18)17(16(19)21-4-2)10-14(11-17)22-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKNXLJUGYQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510559 | |
| Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
CAS RN |
54166-15-3 | |
| Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

